

Spectroscopic Analysis of Ethyl Cyclobutanecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl cyclobutanecarboxylate

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Introduction

Ethyl cyclobutanecarboxylate is a cycloaliphatic ester with applications in the synthesis of various organic compounds, including pharmaceuticals and fragrances. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **ethyl cyclobutanecarboxylate**, tailored for researchers, scientists, and drug development professionals.

Spectroscopic Data

The following sections present the key spectroscopic data for **ethyl cyclobutanecarboxylate** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR spectra of **ethyl cyclobutanecarboxylate** provide detailed information about the chemical environment of each hydrogen and carbon atom.

^1H NMR Data

The proton NMR spectrum of **ethyl cyclobutanecarboxylate** exhibits distinct signals corresponding to the ethyl and cyclobutyl moieties of the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.1	Quartet	2H	-O-CH ₂ -CH ₃
~3.1	Quintet	1H	-CH-C=O
~2.2	Multiplet	4H	Cyclobutyl CH ₂
~1.9	Multiplet	2H	Cyclobutyl CH ₂
~1.2	Triplet	3H	-O-CH ₂ -CH ₃

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~175	C=O
~60	-O-CH ₂ -CH ₃
~38	CH-C=O
~25	Cyclobutyl CH ₂
~18	Cyclobutyl CH ₂
~14	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **ethyl cyclobutanecarboxylate** is characterized by strong absorptions corresponding to the ester functional group and the hydrocarbon framework.^[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)[2]
~1180	Strong	C-O stretch (ester)[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **ethyl cyclobutanecarboxylate** provides information about its molecular weight and fragmentation pattern.[1][3]

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
128	Moderate	[M] ⁺ (Molecular Ion)
83	High	[M - OCH ₂ CH ₃] ⁺
55	High	[C ₄ H ₇] ⁺
29	High	[CH ₂ CH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-20 mg of **ethyl cyclobutanecarboxylate** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4]
- The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is between 4.0 and 5.0 cm from the bottom of the tube.[4]

- The NMR tube is capped securely to prevent solvent evaporation.[4]

Data Acquisition:

- The prepared NMR tube is inserted into the spectrometer.
- The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[4]
- The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution. [4]
- The probe is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C). [4]
- Standard pulse sequences are used to acquire the ^1H and ^{13}C NMR spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of neat **ethyl cyclobutanecarboxylate** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.[5]
- The plates are mounted in the sample holder of the IR spectrometer.

Data Acquisition:

- A background spectrum of the empty salt plates is recorded.
- The sample spectrum is then acquired.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

Sample Preparation:

- A dilute solution of **ethyl cyclobutanecarboxylate** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- The solution is filtered to remove any particulate matter.
- The sample is placed in a 2 mL autosampler vial with a screw cap.^[6]

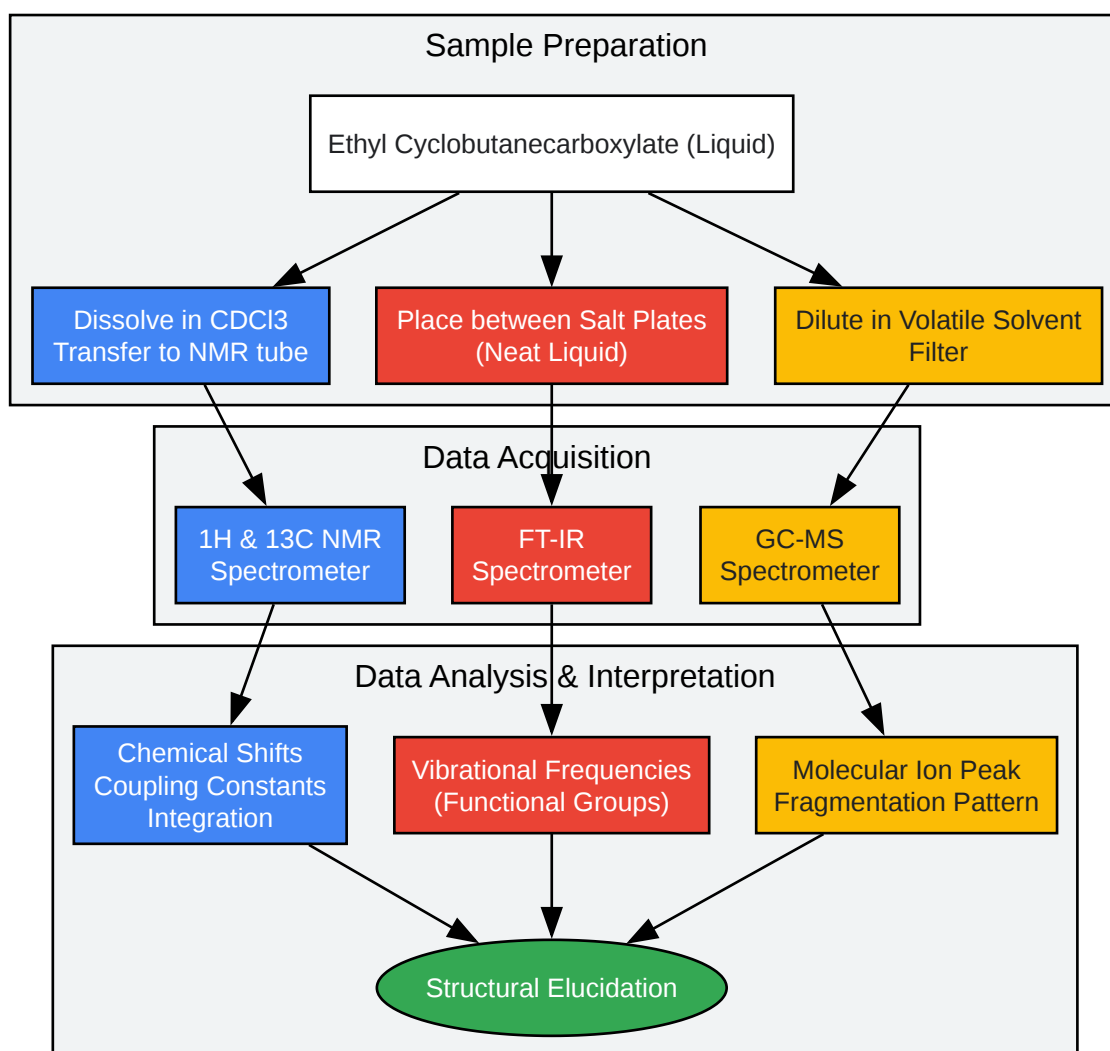
Data Acquisition:

- The sample is introduced into the gas chromatograph (GC), which separates the components of the sample.
- The separated components are then introduced into the mass spectrometer.
- Electron ionization (EI) is typically used, where the sample molecules are bombarded with electrons, causing ionization and fragmentation.^[7]
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **ethyl cyclobutanecarboxylate**.



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